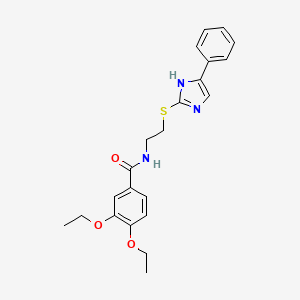

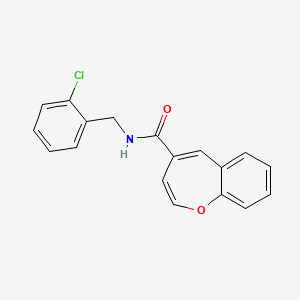

![molecular formula C13H10N2OS B2526356 [2-(1,3-苯并噻唑-2-基)吡啶-3-基]甲醇 CAS No. 539807-91-5](/img/structure/B2526356.png)

[2-(1,3-苯并噻唑-2-基)吡啶-3-基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol," is not directly studied in the provided papers. However, the papers do discuss compounds with structural similarities, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the paper titled "2,6-Bis(1H-benzimidazol-2-yl)pyridine methanol trisolvate" describes a molecule that is essentially planar and forms a stable crystal structure through hydrogen bonds and π-π stacking interactions. Similarly, "Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol" discusses a compound with a planar imidazo[1,2-a]pyridine moiety and a methanol group that is nearly perpendicular to this plane, which also forms a stable crystal structure through hydrogen bonding and π-π interactions.

Synthesis Analysis

The synthesis of the specific compound "[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol" is not detailed in the provided papers. However, the synthesis of structurally related compounds typically involves the formation of heterocyclic rings and the attachment of functional groups such as methanol. The papers do not provide direct case studies or synthesis routes for the compound , but they do suggest that similar compounds can be synthesized through careful control of reaction conditions to promote the desired intermolecular interactions and crystal formation .

Molecular Structure Analysis

The molecular structure of related compounds indicates that planarity and the ability to form stable intermolecular interactions are key features. For example, the molecule in paper has an r.m.s. deviation for all non-H atoms of 0.185 Å, indicating a high degree of planarity. The compound in paper also exhibits a planar imidazo[1,2-a]pyridine moiety. These structural features are important for the stability of the crystal and may also influence the reactivity of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of "[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol" are not discussed, the papers provide insights into the reactivity of structurally similar compounds. The presence of functional groups such as methanol and the ability to form hydrogen bonds can influence the solubility and reactivity of these compounds. The intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial for the formation of stable crystals and may also play a role in the reactivity of the compounds in solution or when interacting with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol" can be inferred from the properties of similar compounds discussed in the papers. The planarity of the molecules and their ability to form stable hydrogen bonds and π-π interactions suggest that the compound would likely have a high melting point and may exhibit polymorphism. The presence of a methanol group could confer some degree of solubility in polar solvents. Theoretical calculations, such as those performed in paper , could provide further insights into the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the chemical reactivity and interactions with other molecules .

科学研究应用

抗结核活性

[2-(1,3-苯并噻唑-2-基)吡啶-3-基]甲醇: 因其作为抗结核剂的潜力而备受关注。最近的合成发展导致了具有良好体外和体内活性的苯并噻唑类抗结核化合物。 这些衍生物对结核分枝杆菌的抑制效力优于标准参照药物 。研究人员探索了各种合成途径,包括重氮偶联、Knoevenagel缩合、Biginelli反应和微波辐射。 此外,还对针对目标DprE1的构效关系和分子对接研究进行了研究,以增强抗结核活性 .

除草潜力

结构多样性导向的非活性基团策略将3-(2-吡啶基)-苯并噻唑-2-酮(我们化合物的近亲)确定为一种很有希望的除草剂先导骨架。该骨架与除草剂麦草畏、苯唑啉、苯并噻唑隆和乙酰苯噻草醚中的非活性部分具有相似性。 进一步探索除草特性可能会揭示其在杂草控制中的潜力 .

定量构效关系 (QSAR) 建模

QSAR 方法由 Hansch 首创,将理化性质与生物活性联系起来。研究人员将这种方法应用于合成的3-(1,3-苯并噻唑-2-基) 2-苯基衍生物,旨在预测其生物学效应。 多元回归模型有助于建立这些相关性,有助于药物设计和优化 .

抗惊厥评价

虽然与我们的化合物没有直接关系,但对 1,3-苯并噻唑衍生物的研究已经探索了它们的抗惊厥潜力。研究人员合成了新的化合物并评估了它们在控制癫痫发作方面的有效性。 研究我们化合物的抗惊厥特性可能是一项有价值的工作 .

荧光颜料染色底物

2-芳基苯并噻唑,包括我们化合物的衍生物,用作通用的骨架。例如,2-(苯并噻唑-2-基)-苯基-β-D-半乳糖吡喃糖苷衍生物用作荧光颜料染色底物。 这些化合物在工业过程和细菌检测中得到应用 .

属性

IUPAC Name |

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c16-8-9-4-3-7-14-12(9)13-15-10-5-1-2-6-11(10)17-13/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBRIOGHEPQOKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

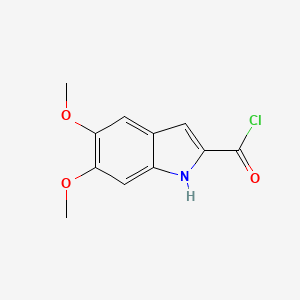

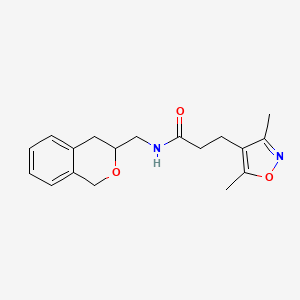

![Methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2526273.png)

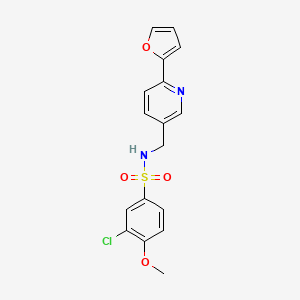

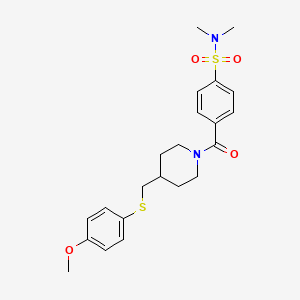

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2526278.png)

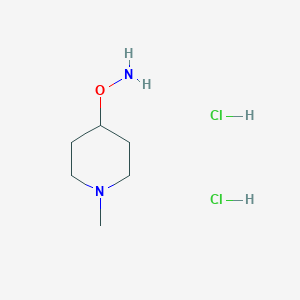

![2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2526280.png)

![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526285.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)

![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2526295.png)